molecular formula C17H15N3O4S3 B2629411 methyl 3-(N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate CAS No. 2034289-89-7

methyl 3-(N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2629411
CAS No.: 2034289-89-7
M. Wt: 421.5
InChI Key: WZSCLYUIXZPSIN-UHFFFAOYSA-N
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Description

Methyl 3-(N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate is a structurally complex molecule featuring a thiophene ring substituted with a methyl ester group at position 2 and a sulfamoyl bridge at position 2. The sulfamoyl group connects to a phenyl ring fused with a 2,3-dihydroimidazo[2,1-b]thiazole moiety, a bicyclic system known for its bioactivity .

Properties

IUPAC Name

methyl 3-[[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S3/c1-24-16(21)15-14(6-8-25-15)27(22,23)19-12-5-3-2-4-11(12)13-10-20-7-9-26-17(20)18-13/h2-6,8,10,19H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSCLYUIXZPSIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazothiazole intermediate, which is synthesized by reacting 2-bromo-4-nitroimidazole with substituted thiiranes in the presence of diisopropylethylamine . This intermediate is then coupled with a thiophene derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process while maintaining consistency and reducing waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the imidazothiazole moiety can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and imidazothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives, while reduction of the nitro group can produce the corresponding amine.

Scientific Research Applications

Structural Overview

The compound features several notable structural components:

  • Imidazo[2,1-b]thiazole : Known for diverse biological properties including antimicrobial and anticancer activities.
  • Benzo[b]thiophene : Associated with anticancer and antimicrobial effects.
  • Carboxamide Group : Enhances biological activity by improving solubility and bioavailability.

Anticancer Properties

Research indicates that compounds similar to methyl 3-(N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate exhibit significant anticancer properties. The following table summarizes the biological activities associated with this compound and related derivatives:

CompoundBiological ActivityIC50 Values
This compoundAntitumor activityNot yet reported
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic AcidAnticancer1.61 µg/mL
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesSelective anticancerNot specified
3-(5-substituted-4-oxoquinazolin-3(4H)-yl)piperidine derivativesAntimicrobialNot specified

The precise mechanism of action is still being investigated; however, similar compounds often interact with biological targets involved in cancer progression or pathways associated with bacterial resistance .

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Studies have demonstrated that imidazothiazole derivatives can effectively inhibit methicillin-resistant Staphylococcus aureus (MRSA). The most active compounds in related studies exhibited minimum inhibitory concentration (MIC) values as low as 3.7 µg/mL against MRSA .

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer activity of various imidazothiazole derivatives, this compound was assessed alongside other compounds. Although specific IC50 values for this compound were not reported, related derivatives showed promising results against multiple cancer cell lines, indicating its potential for further development in cancer therapies .

Case Study 2: Antimicrobial Efficacy Against MRSA

Another study focused on the antimicrobial efficacy of similar compounds against MRSA. The results highlighted that modifications at specific positions on the imidazothiazole ring significantly enhanced antimicrobial activity. The most potent derivative demonstrated protective effects in vivo models against MRSA infections at doses that were well tolerated by host organisms .

Mechanism of Action

The mechanism of action of methyl 3-(N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Thiophene vs. Thiadiazole Derivatives

The target compound’s thiophene ring shares electronic similarities with 1,3,4-thiadiazole derivatives (e.g., N-(2,2,2-trichloroethyl)carboxamides), which are noted for antimicrobial and antitumor activities . The sulfamoyl group (SO₂NH) in the target compound contrasts with the trichloroethyl and carboxamide groups in thiadiazoles, impacting solubility and metabolic stability .

Imidazothiazole vs. Thiazole Carbamates

The 2,3-dihydroimidazo[2,1-b]thiazole moiety in the target compound is structurally distinct from the thiazole-5-ylmethyl carbamates in , which feature protease-targeting ureido and hydroperoxy groups . While both classes incorporate sulfur-containing heterocycles, the imidazothiazole’s fused bicyclic system may enhance rigidity and receptor binding compared to monocyclic thiazoles.

Sulfamoyl vs. Sulfonylurea Groups

The sulfamoyl group in the target differs from sulfonylurea herbicides (e.g., metsulfuron methyl), which contain a sulfonylurea bridge (SO₂NCONH) linked to triazine rings . The absence of the urea moiety in the target compound likely eliminates herbicidal activity but may improve selectivity for eukaryotic enzymes, making it more suitable for pharmaceutical applications.

Data Table: Comparative Analysis of Key Features

Feature Target Compound 1,3,4-Thiadiazoles Thiazole Carbamates Sulfonylurea Herbicides
Core Structure Thiophene, imidazothiazole Thiadiazole Thiazole Triazine, benzoate
Key Functional Groups Sulfamoyl, methyl ester Trichloroethyl, carboxamide Carbamate, ureido Sulfonylurea
Bioactivity Hypothesized antimicrobial Antimicrobial, antitumor Protease inhibition Herbicidal
Synthesis Cyclization, sulfonation Cyclization with I₂/TEA Multi-step coupling Condensation reactions

Biological Activity

Methyl 3-(N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)sulfamoyl)thiophene-2-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Imidazo[2,1-b]thiazole ring : Known for its diverse biological activities.
  • Thiophene ring : Imparts unique electronic properties.
  • Sulfamoyl group : Enhances solubility and bioactivity.

The IUPAC name for the compound is methyl 3-{[4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl]sulfamoyl}-thiophene-2-carboxylate, with a molecular formula of C17H15N3O4SC_{17}H_{15}N_{3}O_{4}S.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Anticancer Activity :
    • The compound has demonstrated moderate efficacy in inhibiting the growth of kidney cancer cells. In vitro studies have shown a weaker effect on prostate cancer, colon cancer, and leukemia cell lines. The mechanism involves disrupting cellular proliferation pathways, potentially through apoptosis induction or cell cycle arrest .
  • Antimicrobial Properties :
    • Compounds with similar structural motifs have been reported to exhibit antibacterial and antifungal activities. The presence of the thiophene ring may contribute to these effects by interfering with microbial cell wall synthesis or function .

In Vitro Studies

A series of studies have evaluated the biological activity of this compound:

  • Anticancer Efficacy :
    • A study indicated that this compound can suppress kidney cancer cell growth with an IC50 value in the micromolar range. Further research is needed to elucidate the exact pathways involved .
  • Cytotoxicity :
    • Cytotoxicity assays on human embryonic kidney cells (HEK-293) revealed that the compound exhibits low toxicity, suggesting a favorable therapeutic window for further development .

Structure-Activity Relationship (SAR)

Research into related compounds has provided insights into how structural modifications can enhance biological activity:

CompoundStructureIC50 (µM)Activity
Compound AThiophene-based0.4 - 2.2High antiproliferative activity
Compound BModified imidazothiazole>50Low activity
Methyl 3-(N-sulfamoyl)thiopheneN/A3.73 - 4.00Moderate activity against Mycobacterium tuberculosis

The SAR studies highlight that modifications to the imidazo[2,1-b]thiazole ring can significantly influence anticancer potency and selectivity .

Case Study 1: Kidney Cancer

In a controlled laboratory setting, this compound was tested against various kidney cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with notable apoptotic characteristics observed under microscopy.

Case Study 2: Antimicrobial Testing

In another study focused on antimicrobial efficacy, derivatives of this compound were assessed against Mycobacterium tuberculosis. Compounds exhibiting similar structures demonstrated IC50 values ranging from 1.35 to 2.18 µM against resistant strains .

Q & A

Q. Critical Considerations :

  • Purification via reverse-phase HPLC or recrystallization (methanol/water) is recommended to isolate intermediates with >95% purity .
  • Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm intermediates via LC-MS .

Basic: How can researchers characterize the structural integrity of this compound using spectroscopic methods?

Answer:
A combination of spectroscopic techniques is essential:

  • ¹H/¹³C NMR :
    • Thiophene protons appear as doublets at δ 6.8–7.2 ppm, while the dihydroimidazo-thiazole ring shows distinct aromatic protons at δ 7.5–8.0 ppm .
    • The sulfamoyl group (-SO₂NH-) exhibits NH protons as broad singlets at δ 9.5–10.5 ppm in DMSO-d₆ .
  • IR Spectroscopy : Confirm sulfamoyl (S=O stretching at 1150–1250 cm⁻¹) and ester (C=O at 1700–1750 cm⁻¹) functionalities .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .

Q. Methodological Approach :

  • Synthesize analogs with varying substituents using the routes in and .
  • Screen against bacterial (e.g., S. aureus) and cancer (e.g., HeLa) cell lines, comparing IC₅₀ values.
  • Use molecular docking to correlate substituent effects with binding affinity to target proteins (e.g., dihydrofolate reductase) .

Advanced: What mechanistic insights explain contradictory biological data for this compound in different studies?

Answer:
Contradictions often arise from:

  • Assay Conditions : Varying pH (e.g., acidic vs. neutral) alters protonation states of the sulfamoyl group, affecting activity .
  • Metabolic Stability : Cytochrome P450-mediated oxidation of the thiophene ring can generate inactive metabolites, reducing in vivo efficacy despite strong in vitro results .

Q. Resolution Strategy :

  • Conduct parallel assays under standardized conditions (pH 7.4, 37°C).
  • Use LC-MS to monitor metabolite formation in hepatic microsomes .

Basic: What are the recommended storage conditions to ensure compound stability?

Q. Answer :

  • Temperature : Store at -20°C in amber vials to prevent photodegradation.
  • Solubility : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH >8 to prevent ester hydrolysis .

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